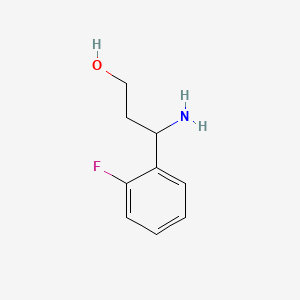
3-Amino-3-(2-fluoro-phenyl)-propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-Amino-3-(2-fluoro-phenyl)-propan-1-ol is a fluorinated organic molecule that is structurally related to beta-amino acids and beta-adrenergic blocking agents. While the provided papers do not directly discuss this exact compound, they provide insights into similar fluorinated aromatic compounds and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves the introduction of an aryloxy group and an amino group to a propanol backbone. For instance, the synthesis of 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols, which are structurally similar to the compound of interest, has been described. These compounds were synthesized with either a heterocyclic aryl moiety or a heterocyclic amidic group, and some showed potent beta-blocking activity .
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-Amino-3-(4-fluorophenyl)propionic acid, has been studied using ab initio and DFT methods. These studies revealed zwitterionic monomer and dimer structures with intra- and intermolecular hydrogen bonds, which are crucial for the stability and properties of the molecules . The presence of fluorine atoms in the aromatic ring can influence the electronic distribution and molecular conformation, which is likely to be similar in 3-Amino-3-(2-fluoro-phenyl)-propan-1-ol.
Chemical Reactions Analysis
The chemical reactivity of such fluorinated compounds can be inferred from their molecular structure. The presence of amino and fluorophenyl groups can lead to various chemical reactions, such as substitution or addition reactions, depending on the reaction conditions and the presence of other reactive groups in the molecule. The fluorine atom can also affect the acidity and basicity of adjacent functional groups, potentially leading to unique reaction pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of the fluorine atom, which can increase the compound's lipophilicity and metabolic stability. For example, the crystal structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a related compound, was determined using X-ray diffraction, revealing an orthorhombic space group and intramolecular hydrogen bonding . These properties are relevant for understanding the behavior of 3-Amino-3-(2-fluoro-phenyl)-propan-1-ol in different environments, including its potential as a pharmaceutical agent.
Scientific Research Applications
Pharmaceutical Research and Drug Synthesis
3-Amino-3-(2-fluoro-phenyl)-propan-1-ol has been explored in the context of pharmaceutical research, particularly in the synthesis of new drugs. For instance, its derivative 3-Fluorophenmetrazine (3-FPM) was initially developed for potential medical purposes, although it later appeared in the drug market. Important pharmacokinetic data for interpreting forensic and clinical cases have been gathered on this compound (Grumann et al., 2019).
Enzymatic Resolution in Asymmetric Synthesis
The compound has been used in the enzymatic resolution of chiral 1,3-amino alcohols through acylation processes, highlighting its application in the asymmetric synthesis of compounds like (S)-dapoxetine. This process involves Candida antarctica lipase A (CAL-A) and demonstrates the compound's potential as a valuable intermediate in pharmaceutical manufacturing (Torre et al., 2006).
Synthesis of Cyclic Polyamines
In the synthesis of multifunctional polycationic polyamines, which are used in drug and gene delivery, 3-Amino-propan-1-ol derivatives have been employed. This showcases the compound's utility in forming self-assembling amino aldehydes, essential for the synthesis of circular polyamines, thus expanding the range of possible polyamine products (Cassimjee et al., 2012).
Potential in Anticancer and Antimicrobial Agents
Research on the synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives has demonstrated their potential as Src kinase inhibitors and anticancer agents, particularly against human breast carcinoma cells. This highlights the compound's relevance in developing new therapeutic agents (Sharma et al., 2010).
properties
IUPAC Name |
3-amino-3-(2-fluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRDDNOUZSPGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCO)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(2-fluorophenyl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

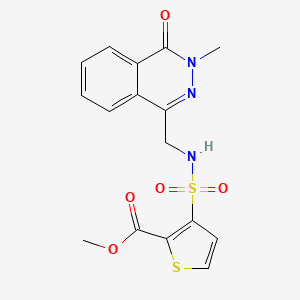
![2-Bicyclo[2.1.1]hexanylmethanol](/img/structure/B2509781.png)
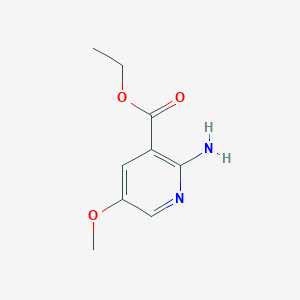
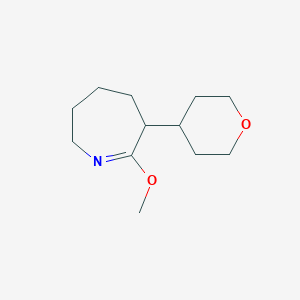
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2509786.png)

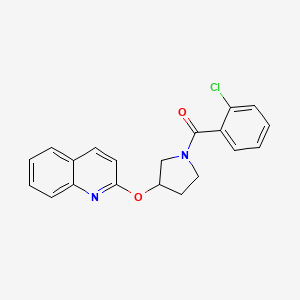
![1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2509789.png)


![7-Bromo-5-fluoroimidazo[1,5-a]pyridine](/img/structure/B2509794.png)
![1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2509795.png)
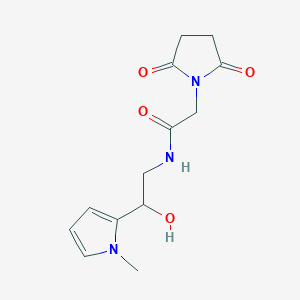
![4-[(4-Methylphenyl)methyl-prop-2-ynylamino]-3-nitrobenzonitrile](/img/structure/B2509800.png)